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Compound of Interest

tert-Butyl 4-(piperidin-4-
Compound Name:

yl)azepane-1-carboxylate
CAS No.: 2126177-93-1

Cat. No.: B2885797

Get Quote

Introduction & Pharmacological Significance[1][2]

[4][5][6][7]

3]

The piperidinyl-azepane scaffold—specifically where an azepane ring is linked to the 4-position

of a piperidine—represents a privileged pharmacophore in modern medicinal chemistry. This

structural motif is increasingly prevalent in ligands targeting G-Protein Coupled Receptors
(GPCRS), particularly:

o Histamine H3 Receptors: Modulation of cognitive deficits and sleep disorders.
e Sigma-1 (
) Receptors: Neuroprotection and neuropathic pain management.

e Chemokine Receptors (CCR5/CCR2): Immunology and virology applications.

The steric bulk of the seven-membered azepane ring, combined with the flexible piperidine
linker, offers unique conformational vectors that differentiate these compounds from their
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morpholine or piperazine analogues. This guide details the robust synthesis of 4-(azepan-1-
yl)piperidine cores via Reductive Amination, the most versatile and scalable method for this
transformation.

Retrosynthetic Strategy

The most efficient route to construct the C-N bond between the piperidine and azepane rings is
the reductive amination of N-protected-4-piperidones with azepane.

Mechanistic Pathway[4][6][8][9]

o Condensation:N-Boc-4-piperidone reacts with azepane to form an unstable hemiaminal,
which dehydrates to an iminium ion species.

e Reduction: The iminium ion is selectively reduced in situ by a hydride source (typically
Sodium Triacetoxyborohydride, STAB) to yield the tertiary amine.
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Figure 1: Mechanistic pathway for the reductive amination of piperidone with azepane.

Experimental Protocol: Reductive Amination

Target Molecule:tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate Scale: 5.0 mmol (Gram-scale
adaptable)

Materials & Reagents
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Equiv.[1][2][3]

Reagent MW ( g/mol ) Amount Role
[4115]

N-Boc-4- _

o 1.0 199.25 1.00¢g Electrophile
piperidone
Azepane
(Hexamethylenei 1.2 99.18 0.60 g (0.68 mL) Nucleophile
mine)
Sodium
Triacetoxyborohy 1.5 211.94 1.59¢ Reducing Agent

dride (STAB)

Acetic Acid

) 1.0 60.05 0.30g (0.29 mL) Catalyst
(Glacial)
1,2-
Dichloroethane - - 15-20 mL Solvent
(DCE)

Step-by-Step Procedure
Phase 1: Imine Formation (Pre-complexation)

e Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and
nitrogen inlet.

» Solvation: Dissolve N-Boc-4-piperidone (1.00 g, 5.0 mmol) in anhydrous DCE (15 mL).

o Note: DCE is preferred over DCM for its slightly higher boiling point and better solubility for
STAB, but DCM is a valid alternative.

e Amine Addition: Add Azepane (0.68 mL, 6.0 mmol) followed by Acetic Acid (0.29 mL, 5.0
mmol).

o Critical Insight: The acetic acid buffers the reaction (pH ~5-6), accelerating iminium ion
formation without protonating the azepane so strongly that it becomes non-nucleophilic.

o Equilibration: Stir the mixture at room temperature (20-25 °C) for 30—60 minutes.
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o Checkpoint: The solution may turn slightly yellow or cloudy. This indicates the formation of
the hemiaminal/iminium species.

Phase 2: Reduction[1]

o Reagent Addition: Cool the reaction mixture to 0 °C (ice bath) to mitigate exotherms, though
this is optional for small scales. Add STAB (1.59 g, 7.5 mmol) in 3 portions over 5 minutes.

o Why STAB? Unlike NaCNBH3, STAB is non-toxic (no cyanide) and less reactive toward
the ketone starting material, reducing the formation of the alcohol side-product (4-
hydroxypiperidine).

» Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for
12-16 hours (overnight).

» Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM + 1% NH40H) or
LC-MS.

o Target: Disappearance of piperidone (Rf ~0.6) and appearance of a basic amine spot (Rf
~0.3, stains with Ninhydrin or Dragendorff).

Phase 3: Workup & Isolation

e Quench: Carefully add saturated aqueous NaHCO3 (20 mL) to the reaction mixture. Stir
vigorously for 15 minutes to quench excess borohydride and break up boron-amine
complexes.

o Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
¢ Washing: Combine organic layers and wash with Brine (20 mL).

e Drying: Dry over anhydrous Na2S04, filter, and concentrate in vacuo to yield a crude oil.

Purification Strategy

For medicinal chemistry purity (>95%), column chromatography is usually required to remove
unreacted azepane and trace alcohol byproducts.

o Stationary Phase: Silica Gel (230-400 mesh).
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¢ Eluent: Gradient of 0%

10% Methanol in Dichloromethane (with 1% aqueous NH4OH or Triethylamine additive).

o Tip: The amine product will streak on silica without a basic modifier.

Optimization & Troubleshooting Guide

Common issues encountered during this synthesis and their validated solutions.

Observation

Probable Cause

Corrective Action

Stalled Reaction (Ketone

remains)

Steric hindrance of Azepane

Increase temperature to 40 °C,
extend pre-complexation time
to 2 hours; add 3A Molecular

Sieves to remove water.

Side Product: Alcohol
(Reduced ketone)

STAB reducing ketone before
imine forms

Ensure 1 hr pre-stirring with
AcOH before adding STAB.
Add STAB slower.

Low Yield / Emulsion

Boron-amine complexation

Quench with 1M NaOH instead
of NaHCO3 to fully break
boron complexes; use
Rochelle's salt if emulsion

persists.

Product Streaking
(TLC/Column)

Interaction with acidic silica

Pre-wash silica column with
1% Et3N/Hexanes or use

amine-functionalized silica.

Workflow Visualization
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Figure 2: Operational workflow for the synthesis of piperidinyl-azepane.
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Characterization Data (Expected)

To validate the identity of tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate:

e 1H NMR (400 MHz, CDCI3):

[e]

4.15 (br s, 2H, Piperidine H-2/6 eq),

[e]

2.65 (m, 2H, Piperidine H-2/6 ax),

[e]

2.60 (m, 4H, Azepane N-CH2),

[e]

2.55 (m, 1H, Piperidine H-4),

[e]

1.75 (m, 2H, Piperidine H-3/5),

[e]

1.60 (m, 8H, Azepane C-H core),

[e]

1.45 (s, 9H, Boc).
¢ 13C NMR: Diagnostic peaks at

154.8 (Boc C=0), 79.3 (t-Bu quart), 62.5 (Piperidine C-4), 50.5 (Azepane C-2/7).

 HRMS (ESI+): Calculated for C16H30N202 [M+H]+: 283.2380.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Note: Step-by-Step Synthesis of Piperidinyl-
Azepane Compounds]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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